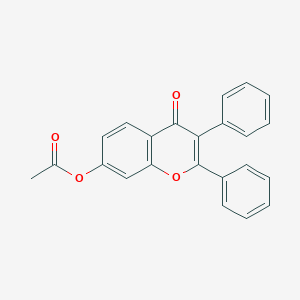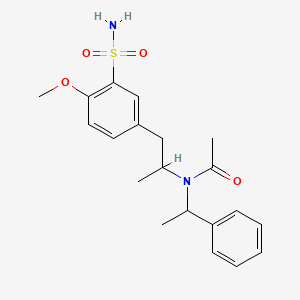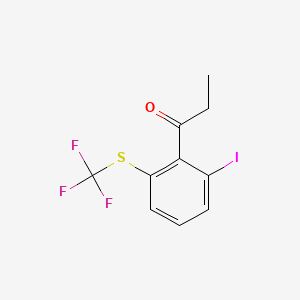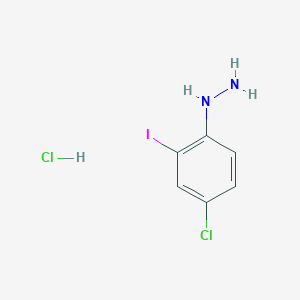
(4-Chloro-2-iodophenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-iodophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6ClIN2·HCl It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 4-chloro-2-iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-iodophenyl)hydrazine hydrochloride typically involves the reaction of 4-chloro-2-iodoaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the hydrazine derivative. The product is then purified through recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-iodophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-iodophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-iodophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The presence of chlorine and iodine atoms can influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Iodophenyl)hydrazine hydrochloride
- (4-Chlorophenyl)hydrazine hydrochloride
- (4-Bromophenyl)hydrazine hydrochloride
Uniqueness
(4-Chloro-2-iodophenyl)hydrazine hydrochloride is unique due to the presence of both chlorine and iodine atoms on the phenyl ring This dual substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
1956366-03-2 |
|---|---|
Molekularformel |
C6H7Cl2IN2 |
Molekulargewicht |
304.94 g/mol |
IUPAC-Name |
(4-chloro-2-iodophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6ClIN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H |
InChI-Schlüssel |
QRMAWGUVQNQFHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)I)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


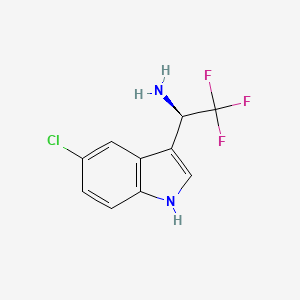
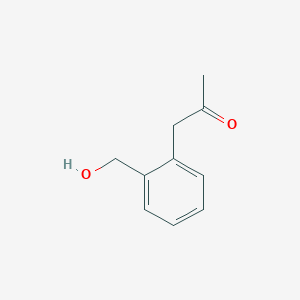
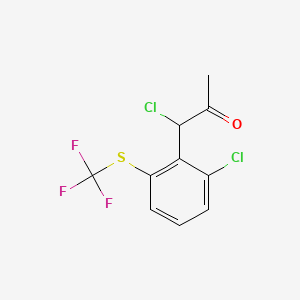


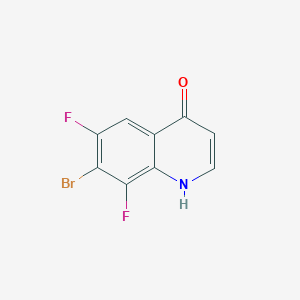
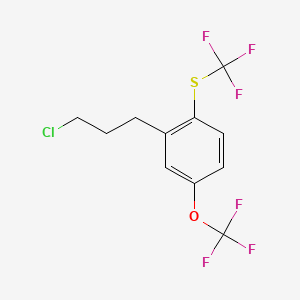

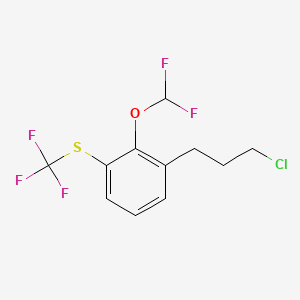
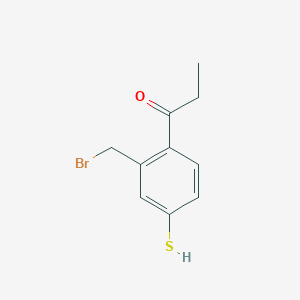
![Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)
